N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
Description
The compound N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide features a tetrahydroquinoline core substituted with a thiophene-2-sulfonyl group and an ethanediamide linker to a 2-methoxyphenyl moiety.
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-30-19-8-3-2-7-17(19)24-22(27)21(26)23-16-11-10-15-6-4-12-25(18(15)14-16)32(28,29)20-9-5-13-31-20/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUCQWGRZUNYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on available research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H27N3O4S
- Molecular Weight : Approximately 429.5 g/mol
- Structural Features : It contains a methoxyphenyl group, a thiophene sulfonamide moiety, and a tetrahydroquinoline structure which may enhance its biological activity and pharmacokinetic properties .
Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:
- Inhibition of Carbonic Anhydrases : Compounds in this class have shown inhibitory effects on carbonic anhydrases (CAs), particularly isoforms II and IX. These enzymes are implicated in tumor growth and metastasis due to their role in regulating pH and bicarbonate levels in the tumor microenvironment .
Table 1: Inhibitory Activity against Carbonic Anhydrases
| Compound | CA II IC50 (nM) | CA IX IC50 (nM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound 14a | 80.3 | 29.0 |
| Compound 14b | 1403.1 | 1082.0 |
Note: TBD = To Be Determined
Antitumor Activity
In vitro studies have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including HT-29 (colorectal cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Case Study on HT-29 Cells : A study assessed the effects of a related compound on HT-29 cells under both normoxic and hypoxic conditions. Results indicated that the compound reduced cell viability significantly compared to controls.
- Molecular Docking Studies : Molecular docking simulations have suggested strong binding affinities of the compound to target enzymes involved in tumor metabolism. The binding interactions included hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex .
Comparison with Similar Compounds
Structural Analog: N-(2,2-Diethoxyethyl)-N′-[1-(Methylsulfonyl)-1,2,3,4-Tetrahydro-7-Quinolinyl]Ethanediamide (RN: 941983-75-1)
Key Differences :
- Sulfonyl Group: The target compound has a thiophene-2-sulfonyl substituent, while the analog employs a methylsulfonyl group.
- Linker Substituent: The analog features a 2,2-diethoxyethyl group instead of the target’s 2-methoxyphenyl. Diethoxyethyl may enhance hydrophobicity and solubility in non-polar solvents compared to the methoxyphenyl’s planar aromatic system .
- Core Structure: Both share the tetrahydroquinoline-ethanediamide scaffold, suggesting similar synthetic routes involving sulfonylation and amidation.
Implications :
Substituent Comparison: 1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)Ethanamine (RN: 253168-94-4)
Key Differences :
- Core Structure: This compound lacks the tetrahydroquinoline-ethanediamide scaffold, instead featuring a simpler ethanamine backbone.
- Substituents : The 3-ethoxy-4-methoxyphenyl group contrasts with the target’s 2-methoxyphenyl . The ethoxy group adds steric bulk and may influence solubility in polar solvents.
- Sulfonyl Group : Both compounds include a sulfonyl moiety, but the target’s thiophene-sulfonyl offers greater electronic delocalization .
Implications :
Functional Analog: N,N,N',N'-Tetramethyl-N,N'-Bis(sulfo)Ethane-1,2-Diaminium Mesylate ([TMBSED][Oms]₂)
Key Differences :
- Application : [TMBSED][Oms]₂ is a dual-functional catalyst for synthesizing thioamidoalkyl naphthols, whereas the target compound’s role is undefined.
- Structure: The catalyst has a bis-sulfoethylenediamine framework, contrasting with the target’s tetrahydroquinoline-thiophene-sulfonyl architecture.
Implications :
- The sulfonyl groups in both compounds highlight their versatility: the catalyst leverages sulfonic acid groups for proton donation, while the target’s thiophene-sulfonyl may serve as a hydrogen-bond acceptor or aromatic anchor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
